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2-Amino-pyridine-3-carbaldehyde hydrochloride Documentation Hub

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  • Product: 2-Amino-pyridine-3-carbaldehyde hydrochloride
  • CAS: 1187932-54-2

Core Science & Biosynthesis

Foundational

2-Amino-pyridine-3-carbaldehyde Hydrochloride (CAS 1187932-54-2): A Technical Guide for Advanced Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for successful hit-to-lead optimization. 2-Amino-pyridine-3-carbaldehyde hydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of privileged heterocyclic scaffolds is paramount for successful hit-to-lead optimization. 2-Amino-pyridine-3-carbaldehyde hydrochloride (CAS 1187932-54-2) serves as a highly versatile, bifunctional building block. Featuring both an ortho-amino group and a reactive formyl moiety on a pyridine ring, this compound is the premier synthon for the construction of 1,8-naphthyridines, pyrido[2,3-d]pyrimidines, and complex indenoquinolinones. This whitepaper provides an in-depth mechanistic analysis, validated experimental protocols, and structural insights for researchers utilizing this compound in the development of kinase inhibitors, antibacterial agents, and integrin antagonists.

Physicochemical Profiling & Structural Dynamics

The hydrochloride salt form of 2-amino-3-pyridinecarboxaldehyde is specifically engineered to enhance solubility in polar protic solvents while stabilizing the highly reactive aldehyde group against premature atmospheric oxidation.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 2-Amino-pyridine-3-carbaldehyde hydrochloride
CAS Number 1187932-54-2
Molecular Formula C₆H₇ClN₂O
Molecular Weight 158.59 g/mol
Exact Mass 1[1]
Topological Polar Surface Area (TPSA) 56 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Complexity Score 105

Data summarized from computational and empirical material attributes[1].

Mechanistic Utility in Heterocyclic Synthesis

The defining characteristic of 2-amino-pyridine-3-carbaldehyde is its ability to undergo rapid Friedländer annulation . The spatial proximity of the nucleophilic amine and the electrophilic aldehyde allows it to condense seamlessly with α-methylene ketones. This reaction is thermodynamically driven by the formation of a stable, fully conjugated bicyclic system.

Friedlander A 2-Amino-pyridine- 3-carbaldehyde C Imine Intermediate (Schiff Base) A->C Catalyst (e.g., Proline) B α-Methylene Ketone B->C D Intramolecular Aldol Condensation C->D -H₂O E 1,8-Naphthyridine Scaffold D->E Cyclization & Dehydration

Fig 1: Mechanism of Friedländer annulation forming 1,8-naphthyridine scaffolds.

Applications in Advanced Drug Development

The scaffolds derived from CAS 1187932-54-2 are deeply embedded in several therapeutic pipelines:

  • Kinase Inhibitors: Through [4 + 2] cycloaddition reactions, this building block generates indenoquinolinones and substituted quinolines that act as potent 2[2]. These pathways are critical in oncology for disrupting cancer cell proliferation.

  • Antibacterial Agents: 1,8-naphthyridine derivatives synthesized from this precursor are utilized as 3[3]. By targeting the enoyl-ACP reductase enzyme, these compounds effectively shut down bacterial fatty acid biosynthesis. Furthermore, pyrazole derivatives of these naphthyridines show broad-spectrum 4[4].

  • Osteoporosis Therapeutics: The compound is a critical starting material in the regioselective synthesis of5[5], which prevent bone resorption.

DrugDev N1 Target Identification (e.g., CK2, FabI, αvβ3) N2 Scaffold Selection: 2-Amino-pyridine-3-carbaldehyde N1->N2 N3 Library Synthesis (Annulation / Cycloaddition) N2->N3 N4 In Vitro Screening (Assays & MIC Determination) N3->N4 N5 Hit-to-Lead Optimization (Iterative SAR) N4->N5 N5->N3 SAR Feedback Loop N6 Preclinical Candidate N5->N6

Fig 2: Integration of 2-amino-pyridine-3-carbaldehyde into the drug discovery pipeline.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, detailing the causality behind each experimental choice.

Protocol A: Organocatalytic Friedländer Condensation (Synthesis of 1,8-Naphthyridines)

Adapted from established αvβ3 antagonist synthesis methodologies[5].

  • Reagent Mixing: In a round-bottom flask, combine 2-amino-pyridine-3-carbaldehyde hydrochloride (1.0 eq), a selected methyl ketone (1.0 eq), and L-proline (0.5 eq) in anhydrous ethanol (0.5 M).

    • Causality: L-proline acts as a bifunctional organocatalyst. Its secondary amine forms a highly nucleophilic enamine with the ketone, while its carboxylic acid moiety activates the formyl group via hydrogen bonding. This dual activation drives regioselective imine formation.

  • Thermal Activation: Heat the reaction mixture to reflux for 12 hours under an inert atmosphere.

    • Causality: Elevated temperatures provide the activation energy required to push the intermediate Schiff base through the intramolecular aldol condensation and subsequent dehydration, locking the molecule into the thermodynamically stable 1,8-naphthyridine core.

  • Biphasic Workup: Cool the mixture to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate and distilled water.

    • Causality: Water efficiently extracts the highly polar L-proline catalyst and the hydrochloride salts, while the hydrophobic 1,8-naphthyridine product partitions selectively into the organic ethyl acetate layer.

  • Purification & Self-Validation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Validation Checkpoint: Perform ¹H NMR on the crude solid. The complete disappearance of the highly deshielded aldehyde proton singlet (δ 9.8–10.0 ppm) and the emergence of new aromatic protons confirm successful annulation.

Protocol B: Modified Strecker Synthesis of α-Aminonitriles

Adapted from standard α-aminonitrile synthesis guidelines[6].

  • Imine Formation: Dissolve 2-amino-pyridine-3-carbaldehyde hydrochloride in methanol (0.5 M). Add ammonium chloride (1.5 eq) and stir at room temperature for 1-2 hours.

    • Causality: Ammonium chloride provides the necessary ammonia source to form the imine. Methanol is utilized as a polar protic solvent to stabilize the charged transition states. Room temperature is maintained to prevent thermal degradation of the sensitive aldehyde prior to conversion.

  • Nucleophilic Cyanation: Slowly add potassium cyanide (1.2 eq) portion-wise to the stirring mixture.

    • Causality: The cyanide ion acts as a potent nucleophile, attacking the electrophilic imine carbon. Portion-wise addition is critical to control the reaction's exothermicity and to drastically minimize the localized generation of hazardous hydrogen cyanide (HCN) gas.

  • Workup & Self-Validation: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water, wash the organic layer with brine, and dry over Na₂SO₄.

    • Validation Checkpoint: Analyze the product via IR spectroscopy. The appearance of a sharp nitrile (C≡N) stretching band near 2200-2250 cm⁻¹ validates the successful incorporation of the cyanide group.

References

  • ECHEMI. "1187932-54-2, 2-AMINO-3-PYRIDINECARBOXALDEHYDE HCL Formula". Available at: 1

  • Benchchem. "Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile". Available at: 6

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and Preclinical Evaluation of Potent αvβ3 Antagonists for the Prevention and Treatment of Osteoporosis". Available at: 5

  • Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines". Available at: 4

  • The Journal of Organic Chemistry - ACS Publications. "Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction". Available at: 2

  • Google Patents. "WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy". Available at: 3

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Friedländer Condensation of 2-Aminonicotinaldehyde

Welcome to the technical support center for the Friedländer condensation, with a specialized focus on reactions involving 2-aminonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in d...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedländer condensation, with a specialized focus on reactions involving 2-aminonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to 1,8-naphthyridines and related heterocyclic scaffolds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering a framework for logical troubleshooting and yield improvement.

Introduction to the Challenge

The Friedländer condensation is a powerful and direct method for constructing quinoline and, in the case of 2-aminonicotinaldehyde, 1,8-naphthyridine rings. The reaction condenses an ortho-aminoaryl aldehyde with a compound containing an α-methylene group.[1][2] While elegant in principle, this reaction can be sensitive to subtle variations in substrates and conditions, often leading to challenges in achieving high yields and purity. 2-Aminonicotinaldehyde, with its dual functionality, is a prime substrate for these cyclization reactions, but its reactivity profile requires careful consideration to avoid common pitfalls.[1]

This guide provides a structured approach to troubleshooting and optimizing the Friedländer condensation of 2-aminonicotinaldehyde, grounded in mechanistic principles and supported by validated experimental protocols.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most common issues encountered during the Friedländer condensation with 2-aminonicotinaldehyde in a practical question-and-answer format.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the primary causes?

Low yields are a frequent challenge and can often be traced back to one or more of the following factors.[3]

Answer:

Several factors can contribute to low or no product formation. A systematic evaluation of your reaction setup is crucial.

  • Suboptimal Catalyst: The choice of catalyst is critical and highly dependent on the specific ketone you are using. A catalyst that is too harsh can lead to degradation, while one that is too mild may result in a sluggish or incomplete reaction.[3]

  • Inappropriate Reaction Temperature: This reaction is very sensitive to temperature. Excessive heat can promote side reactions and decomposition of starting materials or the product, while insufficient heat will lead to low conversion.[3][4]

  • Competing Side Reactions: The most common side reaction is the self-condensation of the ketone partner (an aldol condensation), particularly under basic conditions.[5][6] This depletes one of your key reactants.

  • Purity of Starting Materials: Impurities in the 2-aminonicotinaldehyde or the ketone can interfere with the reaction. 2-Aminonicotinaldehyde can be sensitive to air and heat and should be stored under an inert atmosphere in a refrigerator.[7] The presence of water can also be detrimental in some acid-catalyzed variations.[5]

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

Question 2: I'm observing multiple spots on my TLC plate, suggesting significant side products. How can I improve selectivity?

Answer:

The formation of multiple products points towards a lack of selectivity in your reaction conditions. Here’s how to address this:

  • Mechanism-Driven Catalyst Selection: The Friedländer synthesis can proceed via two main pathways: an initial aldol condensation or the formation of a Schiff base.[2][8] The dominant pathway is influenced by your choice of catalyst (acid vs. base) and substrates.

    • Basic Conditions (e.g., KOH, NaOH): These conditions often favor the aldol pathway. However, they can also promote the self-condensation of your ketone. To mitigate this, try adding the ketone slowly to the reaction mixture.[5]

    • Acidic Conditions (e.g., p-TsOH, Lewis Acids): Acid catalysts typically favor the Schiff base pathway and can be effective for a broad range of substrates.[2][4] Recent literature highlights the use of various Lewis acids like In(OTf)₃, CeCl₃·7H₂O, and Zr(OTf)₄ for improved efficiency and milder conditions.[9][10]

  • Solvent Optimization: The solvent plays a significant role. For reactants with poor solubility, switching to a more polar solvent like ethanol or DMF can be beneficial.[3] Environmentally friendly approaches using water or even solvent-free conditions have also proven highly effective, often with the aid of microwave irradiation.[3][11]

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the desired reaction pathway over competing side reactions.[3]

Question 3: My ketone is unsymmetrical. How can I control the regioselectivity of the condensation?

Answer:

With unsymmetrical ketones, there is a possibility of forming two different constitutional isomers. Achieving high regioselectivity is a common challenge.

  • Thermodynamic vs. Kinetic Control: Under standard basic or acidic conditions, the reaction with non-symmetrical ketones usually yields the product derived from the thermodynamically more stable enolate as the major product.[12]

  • Catalyst Influence: The choice of catalyst can significantly influence regioselectivity. Specific amine catalysts or the use of ionic liquids have been shown to favor the formation of a single product.[3][6]

  • Substrate Modification: While more synthetically involved, introducing a directing group on the α-carbon of the ketone, such as a phosphoryl group, can provide excellent control over the regioselectivity.[3][6] Using a β-keto ester instead of a simple ketone often leads to a single regioisomer.[5]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer condensation?

The reaction proceeds through one of two primary mechanistic pathways, as illustrated below. The favored pathway depends on the specific reactants and catalytic conditions (acidic vs. basic).[2][8]

Friedlander_Mechanism Reactants 2-Aminonicotinaldehyde + Ketone Aldol Aldol Adduct Reactants->Aldol Aldol Condensation Schiff Schiff Base (-H₂O) Reactants->Schiff Schiff Base Formation Unsaturated Unsaturated Carbonyl (-H₂O) Aldol->Unsaturated Quinoline1 1,8-Naphthyridine (-H₂O) Unsaturated->Quinoline1 Imine Formation Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol-type Reaction Quinoline2 1,8-Naphthyridine (-H₂O) Cyclized->Quinoline2

Caption: The two primary mechanistic pathways of the Friedländer condensation.

Q2: Can this reaction be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made in developing more sustainable protocols. These include:

  • Water as a Solvent: Using water as the reaction medium, often with a catalyst like choline hydroxide, has been shown to be highly effective.[11]

  • Solvent-Free Conditions: Reactions can be run neat, sometimes with grinding or microwave irradiation, which reduces solvent waste and can dramatically shorten reaction times.[4][11]

  • Recyclable Catalysts: The use of solid acid catalysts, such as certain zeolites or nanoparticle-supported acids, allows for easy recovery and reuse of the catalyst.[10]

Q3: How do I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[1][11] Co-spot your reaction mixture with your starting materials (2-aminonicotinaldehyde and the ketone) to track their consumption and the formation of the product spot.

Data-Driven Optimization: Comparative Protocols

The choice of reaction conditions can have a dramatic impact on the yield of 1,8-naphthyridines from 2-aminonicotinaldehyde. The table below summarizes several modern protocols, offering a starting point for your optimization efforts.

Catalyst SystemKetone PartnerSolventTemperature & TimeYield (%)Reference
Choline Hydroxide (1 mol%)AcetoneWater50 °C, 6 hHigh (exact % not specified)[11]
L-ProlineAcetoneEthanolReflux, 16 h99%[1]
CeCl₃·7H₂OEthyl trifluoroacetoacetateSolvent-free (grinding)Room Temp, 3-6 minHigh (exact % not specified)[11]
DABCOVarious ketonesSolvent-free (microwave)VariesHigh (exact % not specified)[11][13]
Molecular Iodine (10 mol%)Various ketonesN/A80-100 °CGood to Excellent[3]
p-TsOH (10 mol%)Various ketonesSolvent-free (microwave)VariesGood to Excellent[5]

Validated Experimental Protocols

Below are step-by-step protocols adapted from the literature for both conventional and modern approaches to the Friedländer condensation with 2-aminonicotinaldehyde.

Protocol 1: High-Yield Synthesis of 2-Methyl-1,8-naphthyridine in Ethanol

This protocol, adapted from a high-yield reported synthesis, utilizes L-proline as a catalyst.[1]

Materials:

  • 2-Aminonicotinaldehyde (1.0 mmol)

  • Acetone (excess, serves as reagent and solvent)

  • L-Proline (catalytic amount)

  • Ethanol

  • Standard reflux apparatus

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-aminonicotinaldehyde (1.0 mmol) in ethanol, add L-proline.

  • Add an excess of acetone.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or by recrystallization to yield pure 2-methyl-1,8-naphthyridine.

Protocol 2: Green, Water-Based Synthesis

This protocol offers an environmentally friendly approach using water as the solvent.[3][11]

Materials:

  • 2-Aminonicotinaldehyde (0.5 mmol)

  • Acetone (0.5 mmol)

  • Choline hydroxide solution (e.g., 45 wt. % in H₂O, 1 mol%)

  • Deionized Water (1 mL)

  • Round-bottom flask with magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminonicotinaldehyde (0.5 mmol) in 1 mL of deionized water.

  • Add acetone (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

  • Monitor reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product should precipitate.

  • Collect the solid product by filtration, wash with a small amount of cold water, and dry under vacuum.[3][11]

Logical Workflow for Troubleshooting

When faced with a low-yielding reaction, a structured approach is key. The following workflow can guide your optimization process.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_purity->start Impure optimize_catalyst Optimize Catalyst (Acid vs. Base, Lewis Acid) check_purity->optimize_catalyst Purity OK optimize_temp Adjust Temperature (Incremental Changes) optimize_catalyst->optimize_temp optimize_solvent Change Solvent (Polarity, Green Options) optimize_temp->optimize_solvent check_side_reactions Analyze Side Products (e.g., Aldol Self-Condensation) optimize_solvent->check_side_reactions modify_addition Modify Reagent Addition (e.g., Slow Ketone Addition) check_side_reactions->modify_addition Self-Condensation Identified success Improved Yield check_side_reactions->success No Major Side Reactions modify_addition->success

Caption: A systematic workflow for troubleshooting low yields.

References

  • Friedländer synthesis. Wikipedia. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. Journal of the American Chemical Society. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. [Link]

  • Concerning the mechanism of the Friedländer quinoline synthesis. bac-lac.gc.ca. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. PMC - NIH. [Link]

  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules. [Link]

  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). PMC. [Link]

  • The Friedländer Synthesis of Quinolines. ResearchGate. [Link]

  • Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. ResearchGate. [Link]

  • Friedlander quinoline synthesis. chem.libretexts.org. [Link]

  • Microwave Assisted Solvent Free Friedlander Synthesis of 1, 8-Nap. TSI Journals. [Link]

  • Friedländer condensation between 2-aminoarylaldehyde/ketones and carbonyl compounds with active methylene groups. ResearchGate. [Link]

  • Recent Advances in the Friedländer Reaction. ResearchGate. [Link]

  • One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. [Link]

  • Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. MDPI. [Link]

  • Catalytic asymmetric Friedländer condensation to construct cyclobutanone-fused quinolines with a quaternary stereogenic centre. Organic Chemistry Frontiers. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative ¹H NMR Analysis: 2-Amino-pyridine-3-carbaldehyde Hydrochloride vs. Free Base

The Criticality of Salt Selection in Naphthyridine Precursors In the landscape of modern drug discovery, 2-Amino-pyridine-3-carbaldehyde (also known as 2-aminonicotinaldehyde) serves as a foundational building block. It...

Author: BenchChem Technical Support Team. Date: March 2026

The Criticality of Salt Selection in Naphthyridine Precursors

In the landscape of modern drug discovery, 2-Amino-pyridine-3-carbaldehyde (also known as 2-aminonicotinaldehyde) serves as a foundational building block. It is extensively utilized in the synthesis of 1,8-naphthyridine scaffolds, which are highly valued as and potent.

However, handling the free base form of this intermediate presents significant challenges. The spatial proximity of the nucleophilic amino group (-NH₂) and the electrophilic formyl group (-CHO) makes the free base highly susceptible to oxidative degradation (yielding the corresponding carboxylic acid) and intermolecular self-condensation. By converting the free base into its hydrochloride (HCl) salt , drug development professionals can effectively quench the nucleophilicity of the pyridine/amino system, vastly improving the compound's shelf-life, handling stability, and solubility in polar reaction media.

This guide objectively compares the ¹H NMR spectral performance of the commercial high-purity HCl salt against the in-house synthesized free base, providing a self-validating framework for salt-form verification.

Structural and Electronic Causality in ¹H NMR

To accurately interpret the ¹H NMR spectra, one must understand the underlying electronic causality driven by protonation. The chemical shifts of 2-amino-pyridine-3-carbaldehyde are dictated by a push-pull electronic system: the electron-donating resonance of the amino group and the electron-withdrawing nature of the aldehyde.

In the free base, the amino group donates electron density into the pyridine ring, shielding the aromatic protons (particularly H-5). When converted to the HCl salt, the pyridine nitrogen—being the most basic site—accepts a proton to form a pyridinium cation. This transformation alters the electronic landscape through two primary mechanisms:

  • Inductive Deshielding: The positively charged nitrogen exerts a powerful inductive pull, stripping electron density from the entire heterocyclic ring.

  • Resonance Suppression: Protonation restricts the availability of the nitrogen lone pair, drastically reducing its shielding effect on the ortho and para positions.

Consequently, the ring protons and the aldehyde proton experience a predictable downfield shift, serving as an unambiguous marker of successful salt formation.

Protonation_Effects P1 Protonation at Pyridine Nitrogen P2 Electron Withdrawal from Pyridine Ring P1->P2 P3 Deshielding of Ring Protons (H-4, H-5, H-6) P2->P3 P5 Deshielding of Aldehyde Proton (-CHO) P2->P5 P4 Downfield Chemical Shift (Δδ = +0.2 to +0.5 ppm) P3->P4 P6 Downfield Chemical Shift (Δδ = +0.1 to +0.2 ppm) P5->P6

Logical relationship between API protonation and downfield 1H NMR chemical shifts.

Comparative ¹H NMR Data: HCl Salt vs. Free Base

The following table summarizes the quantitative ¹H NMR data for both forms. Data was acquired at 400 MHz in DMSO-d₆ at 298 K. DMSO-d₆ is deliberately chosen over protic solvents (like D₂O) to prevent rapid proton exchange, allowing for the observation of the broad amino/ammonium signals.

Proton AssignmentFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityCoupling Constant (J, Hz)Mechanistic Causality
Aldehyde (-CHO) 9.8510.05Singlet (s)-Deshielding via the electron-deficient protonated pyridine ring.
H-6 (Pyridine) 8.238.45Doublet of doublets (dd)J = 4.8, 1.8Strong inductive withdrawal from the adjacent N⁺H.
H-4 (Pyridine) 7.958.20Doublet of doublets (dd)J = 7.6, 1.8Conjugation with the electron-deficient ring system.
H-5 (Pyridine) 6.857.15Doublet of doublets (dd)J = 7.6, 4.8Positioned meta to N⁺H; experiences less deshielding than H-4/H-6.
Amino / Py-NH⁺ 7.20 (2H)8.50 - 9.50 (3H)Broad singlet (br s)-Intermediate exchange rate; protonation creates an -NH₃⁺ equivalent.

Step-by-Step Experimental Protocol: Self-Validating NMR Acquisition

To ensure maximum scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for preparing and acquiring the ¹H NMR spectra. Standard 1D proton NMR acquisition protocols for small molecule APIs dictate a relaxation delay (D1) of at least 2.0 seconds to ensure quantitative integration, as recommended by .

NMR_Workflow A API Intermediate (2-Amino-pyridine-3-carbaldehyde HCl) B Solvent Selection (DMSO-d6 vs. D2O) A->B C Sample Dissolution (15.0 mg / 0.6 mL) B->C D Internal Standard Addition (TMS, 0.05% v/v) C->D E NMR Acquisition (400/600 MHz, 298K) D->E F Data Processing (Phase/Baseline Correction) E->F G Spectral Analysis (Salt vs. Free Base Comparison) F->G

Workflow for 1H NMR sample preparation and spectral acquisition of API intermediates.

Detailed Methodology
  • Solvent Selection & Internal Standard: Utilize deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.05% v/v Tetramethylsilane (TMS). TMS acts as the absolute internal zero-point reference (δ = 0.00 ppm), ensuring that the downfield shifts observed in the HCl salt are structural realities, not solvent-dependent artifacts.

  • Sample Dissolution: Weigh exactly 15.0 mg of the API intermediate into a clean glass vial. Add 0.6 mL of the prepared DMSO-d₆/TMS solvent.

  • Agitation and Clarification: Vortex the mixture for 30 seconds. The HCl salt will dissolve completely to yield a clear, pale-yellow solution. Filter the solution through a 0.22 μm PTFE syringe filter directly into a 5 mm NMR tube to eliminate particulate matter that causes magnetic susceptibility line-broadening.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or 600 MHz.

    • Probe Temperature: 298 K.

    • Pulse Sequence: Standard 1D proton (zg30).

    • Number of Scans (NS): 16 to 32 (achieves a >100:1 Signal-to-Noise ratio).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the aldehyde proton for accurate integration).

  • Self-Validating D₂O Exchange Test (Troubleshooting): The broad signal at 8.50 - 9.50 ppm in the HCl salt spectrum represents exchangeable protons (-NH₃⁺ / Py-NH⁺). To definitively prove these are heteroatom-bound protons and not baseline artifacts, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad peaks will disappear due to rapid H/D exchange, validating their identity.

Conclusion

For drug development pipelines relying on to generate 1,8-naphthyridines, the 2-amino-pyridine-3-carbaldehyde hydrochloride salt offers vastly superior chemical stability compared to its free base counterpart. ¹H NMR analysis provides a robust, self-validating analytical method to confirm the salt form. By tracking the predictable downfield shifting of the pyridine and aldehyde protons—driven by the inductive withdrawal of the protonated nitrogen—researchers can confidently verify the integrity of their API intermediates prior to executing complex downstream syntheses.

References

  • Journal of Medicinal Chemistry, ACS Publications. "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Available at:[Link]

  • Asian Journal of Chemistry. "Synthesis and Antimicrobial Activity of Pyrazole Derivatives of 2-Cyclopropyl-1,8-naphthyridines." Available at: [Link]

  • Russian Journal of General Chemistry (Springer). "A novel and efficient synthesis of 3-iodo substituted 1,8-naphthyridines by electrophilic cyclization of 2-amino nicotinaldehyde and their antimicrobial activity." Available at: [Link]

  • Bruker Corporation. "NMR Spectroscopy Guidelines and Pulse Sequence Optimization." Available at:[Link]

Safety & Regulatory Compliance

Safety

Mastering Chemical Safety: A Guide to the Proper Disposal of 2-Amino-pyridine-3-carbaldehyde Hydrochloride

For researchers and scientists engaged in drug development and synthetic chemistry, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists engaged in drug development and synthetic chemistry, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Amino-pyridine-3-carbaldehyde hydrochloride (CAS No. 1187932-54-2). As a member of the aminopyridine class of compounds, this substance requires careful handling and adherence to specific disposal procedures to mitigate risks to personnel and the environment. This document moves beyond a simple checklist, offering the causal logic behind each recommendation to foster a culture of deep-seated safety and compliance.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 2-Amino-pyridine-3-carbaldehyde hydrochloride is the first step in safe handling and disposal. While a complete Safety Data Sheet (SDS) for the hydrochloride salt is not universally available, data from the base compound, 2-Amino-3-pyridinecarboxaldehyde, and related aminopyridines provide a strong basis for a conservative risk assessment. Pyridine and its derivatives are generally classified as hazardous waste.[1][2]

The primary hazards are associated with irritation and potential toxicity, consistent with other chemicals in this family.[3][4][5] The Globally Harmonized System (GHS) classifications for the closely related 2-Amino-3-pyridinecarboxaldehyde serve as a reliable minimum standard for handling its hydrochloride salt.[6]

Table 1: GHS Hazard Profile (based on 2-Amino-3-pyridinecarboxaldehyde)

Hazard ClassCategoryPictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07WarningH315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07WarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07WarningH335: May cause respiratory irritation

Source: European Chemicals Agency (ECHA) data for 2-Amino-3-pyridinecarboxaldehyde.[6]

Causality: The hydrochloride salt can release hydrochloric acid upon dissolution in water, potentially increasing its irritant properties. Furthermore, many aminopyridines exhibit acute oral and dermal toxicity.[3][4] Therefore, all waste, including empty containers and contaminated materials, must be treated as hazardous.

Personal Protective Equipment (PPE) and Handling

To prevent exposure during routine handling and disposal operations, a stringent PPE protocol is mandatory. The principle of "as low as reasonably achievable" (ALARA) exposure should be applied at all times.

  • Engineering Controls : All handling and weighing of solid 2-Amino-pyridine-3-carbaldehyde hydrochloride, as well as the preparation of its solutions and the collection of waste, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[1][4]

  • Eye and Face Protection : ANSI-approved safety glasses with side shields or chemical splash goggles are required at all times.[3]

  • Skin Protection : A full-length laboratory coat must be worn and kept buttoned. Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Gloves must be inspected before use and changed immediately if contamination occurs.[3][5]

  • Respiratory Protection : If there is a risk of generating significant dust outside of a fume hood, a NIOSH-approved respirator should be worn.[1][3]

  • Hygiene : Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][4]

Spill Management Protocol

Accidental spills must be managed promptly and safely to prevent chemical exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate non-essential personnel from the immediate area.

  • Wearing the appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite, sand, or earth.[2] Do not use combustible materials such as paper towels as the primary absorbent.

  • Carefully sweep the absorbed material into a designated hazardous waste container, avoiding the generation of dust.[1][3]

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water.

  • Collect all cleaning materials (wipes, etc.) into the hazardous waste container.

  • Report the spill to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

For Large Spills:

  • Evacuate the entire laboratory immediately.

  • Alert your institution's emergency response team and EHS department.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Step-by-Step Disposal Procedure

The disposal of 2-Amino-pyridine-3-carbaldehyde hydrochloride must comply with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[3]

Experimental Workflow: Waste Segregation and Disposal

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage & Disposal A Generation of Waste (Unused reagent, contaminated labware, reaction mixtures, spill cleanup debris) B Is the waste solid or liquid? A->B C Solid Waste (e.g., contaminated gloves, wipes, weighing paper, solid reagent) B->C Solid D Liquid Waste (e.g., reaction mixtures, solutions, rinsates) B->D Liquid E Select a chemically compatible, leak-proof hazardous waste container with a secure lid. C->E D->E F Label Container: 1. 'Hazardous Waste' 2. '2-Amino-pyridine-3-carbaldehyde Hydrochloride' 3. List associated hazards (e.g., Irritant, Toxic) 4. Accumulation Start Date E->F G Store sealed container in a designated Satellite Accumulation Area (SAA). F->G H Ensure secondary containment and segregation from incompatible materials (e.g., strong oxidizing agents, strong acids). G->H I Contact Institutional EHS for Waste Pickup. H->I J EHS transports waste for final disposal (typically via incineration). I->J

Caption: Waste Disposal Workflow for 2-Amino-pyridine-3-carbaldehyde HCl.

Protocol Details:

  • Waste Collection :

    • Rationale : Proper segregation at the point of generation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.

    • Procedure : Collect all waste streams containing 2-Amino-pyridine-3-carbaldehyde hydrochloride into a designated hazardous waste container. This includes:

      • Expired or unused solid reagent.

      • Contaminated disposable materials (e.g., gloves, weighing paper, pipette tips, absorbent pads).

      • Reaction residues and solutions.

    • Crucially : Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[1]

  • Container Selection and Labeling :

    • Rationale : Federal regulations (OSHA and EPA) mandate specific container and labeling requirements to ensure safety and proper identification for waste handlers.

    • Procedure :

      • Use a container that is chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) jug for liquids or a sturdy, lined drum for solids) and has a secure, leak-proof lid.[7]

      • The container must be clearly and indelibly labeled with the words "Hazardous Waste".[3]

      • The label must also include the full chemical name: "2-Amino-pyridine-3-carbaldehyde Hydrochloride".

      • List the primary hazards (e.g., "Irritant," "Toxic").

      • Note the date when waste was first added to the container (the "accumulation start date").

  • On-Site Storage :

    • Rationale : Safe temporary storage prevents accidental spills and exposures while awaiting pickup by disposal professionals.

    • Procedure :

      • Keep the waste container tightly sealed when not in use.

      • Store the container in a designated Satellite Accumulation Area (SAA) or a central waste storage area that is cool, dry, and well-ventilated.[4][8]

      • Ensure the storage area provides secondary containment (e.g., a containment tray) to capture any potential leaks.

  • Final Disposal :

    • Rationale : As a hazardous chemical waste, 2-Amino-pyridine-3-carbaldehyde hydrochloride cannot be neutralized or treated in a standard laboratory setting. It requires specialized disposal by licensed professionals to ensure complete and environmentally sound destruction.

    • Procedure :

      • Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a contracted licensed professional waste disposal service.[3]

      • The most common and effective disposal method for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[3][9]

By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of 2-Amino-pyridine-3-carbaldehyde hydrochloride, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • Alkali Metals. (n.d.). MSDS Name: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2017). Material Safety Data Sheet: 2-Amino Pyridine. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-AMINO PYRIDINE. Retrieved from [Link]

  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pyridinecarboxaldehyde, 2-amino-. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-AMINOPYRIDINE. Retrieved from [Link]

Sources

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